5-Bromo-8-methylisoquinoline

Synthetic Chemistry Process Optimization Green Chemistry

5-Bromo-8-methylisoquinoline (CAS 1499058-10-4) is a halogenated isoquinoline derivative featuring a bromine atom at the 5-position and a methyl group at the 8-position of the isoquinoline core. It serves as a versatile building block in medicinal chemistry and materials science, with applications ranging from the synthesis of pharmacologically active compounds to organic semiconductors.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
Cat. No. B13908525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methylisoquinoline
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=C2C=NC=CC2=C(C=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3
InChIKeyMQAYLCDYWHWRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methylisoquinoline Procurement Guide: Key Properties and In-Class Differentiation


5-Bromo-8-methylisoquinoline (CAS 1499058-10-4) is a halogenated isoquinoline derivative featuring a bromine atom at the 5-position and a methyl group at the 8-position of the isoquinoline core . It serves as a versatile building block in medicinal chemistry and materials science, with applications ranging from the synthesis of pharmacologically active compounds to organic semiconductors . This specific substitution pattern influences both its synthetic accessibility and its potential biological interactions, distinguishing it from other regioisomeric bromo-methylisoquinolines [1].

5-Bromo-8-methylisoquinoline: Why Regioisomeric Substitution Precludes Generic Replacement


The precise placement of bromine and methyl substituents on the isoquinoline ring dictates both chemical reactivity and biological target engagement. Regioisomers such as 6-bromo-8-methylisoquinoline or 8-bromo-5-methylisoquinoline exhibit markedly different synthetic yields and may follow distinct metabolic pathways or off-target profiles . For instance, the 5-bromo substitution pattern has been specifically utilized in patent applications (16 patents citing this scaffold) [1], while the 6-bromo analog shows different yields in mechanochemical synthesis . Simply substituting one bromo-methylisoquinoline for another without empirical validation risks compromising reaction efficiency, selectivity, or lead optimization efforts.

Quantitative Differentiation of 5-Bromo-8-methylisoquinoline: Key Comparative Metrics for Scientific Selection


Synthetic Yield: 5-Bromo vs. 6-Bromo Regioisomer Comparison

The conventional low-temperature sulfuric acid method yields 5-bromo-8-methylisoquinoline at 47–51%, which is significantly lower than the 88% yield achieved for the 6-bromo isomer via mechanochemical bromination . This difference in synthetic efficiency directly impacts the cost and scalability of downstream applications.

Synthetic Chemistry Process Optimization Green Chemistry

Patent Portfolio Density: 5-Bromo Scaffold vs. Other Isoquinoline Derivatives

The 5-bromo-8-methylisoquinoline scaffold is cited in 16 patents, indicating significant interest and validated utility in pharmaceutical research [1]. In contrast, other bromo-methylisoquinoline regioisomers (e.g., 8-bromo-5-methylisoquinoline) have fewer than 5 associated patents, based on available database records [2]. This disparity reflects the perceived value of the 5-bromo substitution pattern in generating patentable, biologically active compounds.

Medicinal Chemistry Intellectual Property Drug Discovery

Halogen-Driven Selectivity: Class-Level Inference for Bromo-Substituted Isoquinolines

Bromo-substituted dihydroisoquinolinones have been shown to confer significant selectivity in chemical genetics applications. A C-7 bromo analog demonstrated a 10-fold selectivity for a mutant PARP10 (LG-PARP10) over wild-type PARP10 . While this data is for a related scaffold (3,4-dihydroisoquinolin-1-one), it establishes a class-level trend that bromo substitution can dramatically enhance target selectivity. This suggests that 5-bromo-8-methylisoquinoline may similarly be exploited to achieve selective target engagement, a hypothesis that can be tested in user-specific assays.

PARP Inhibition Chemical Genetics Selectivity Profiling

Regioselective Bromination: Synthesis of 5-Bromo vs. 6-Bromo Derivatives

The bromination of 8-methylisoquinoline can be directed to either the 5- or 6-position depending on reaction conditions. The 5-bromo isomer is typically obtained via electrophilic aromatic substitution under low-temperature acidic conditions (H₂SO₄, −25°C) with NBS, yielding 47–51% . In contrast, the 6-bromo isomer is favored under mechanochemical conditions (ball mill, FeBr₃ catalyst) with an 88% yield . This demonstrates that while the 6-bromo isomer is more efficiently synthesized, the 5-bromo substitution pattern is accessible via alternative, albeit lower-yielding, protocols.

Regioselectivity Synthetic Methodology Reaction Optimization

5-Bromo-8-methylisoquinoline: High-Value Application Scenarios Informed by Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Selectivity and Patentability

Researchers aiming to improve target selectivity or expand patent estates should prioritize the 5-bromo-8-methylisoquinoline scaffold. The 5-bromo substitution pattern is associated with 16 patents , significantly more than related regioisomers, indicating its established utility in generating novel IP. Furthermore, class-level evidence demonstrates that bromo-substituted isoquinolines can achieve 10-fold selectivity for mutant enzymes , a property that can be leveraged in chemical genetics or isoform-selective inhibitor programs.

Synthetic Methodology: Development of Regioselective Bromination Protocols

The lower synthetic yield of 5-bromo-8-methylisoquinoline (47–51%) compared to the 6-bromo isomer (88%) presents an opportunity for process chemists to develop improved, high-yielding regioselective bromination methods. This compound serves as a benchmark for optimizing reaction conditions (e.g., catalyst, solvent, temperature) to access the less-favored 5-bromo product, a challenge with clear metrics for success.

Chemical Biology: Profiling Bromine-Dependent Selectivity

Building on the observation that a C-7 bromo analog exhibits 10-fold selectivity for a mutant PARP enzyme , scientists can employ 5-bromo-8-methylisoquinoline as a starting point to probe bromine-dependent interactions with other biological targets. This compound can be used in biochemical assays to evaluate whether the 5-bromo substitution confers unique binding modes or selectivity profiles compared to non-brominated or differently substituted isoquinolines.

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